![molecular formula C18H19ClN4O3 B14412647 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide CAS No. 80687-19-0](/img/structure/B14412647.png)
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a diphenylpropanamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chloroethylamine with nitrosyl chloride to form 2-chloroethyl(nitroso)amine. This intermediate is then reacted with N,3-diphenylpropanamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloroethyl group is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The nitroso group is particularly important in this context, as it can participate in redox reactions and form reactive intermediates that interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (1-[(2-chloroethyl)(nitroso)carbamoyl]amino)ethylphosphonate: A related compound with similar structural features and chemical properties.
N-[(2-Chloroethyl)(nitroso)carbamoyl]alanine: Another compound in the same class, known for its biological activity.
Uniqueness
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
80687-19-0 |
|---|---|
Fórmula molecular |
C18H19ClN4O3 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide |
InChI |
InChI=1S/C18H19ClN4O3/c19-11-12-23(22-26)18(25)21-16(13-14-7-3-1-4-8-14)17(24)20-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25) |
Clave InChI |
YHJIBICWNASFBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


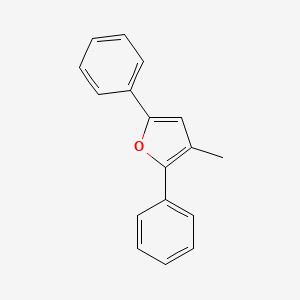

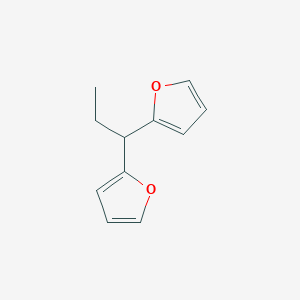
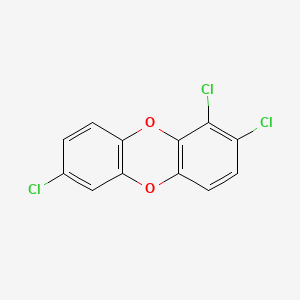
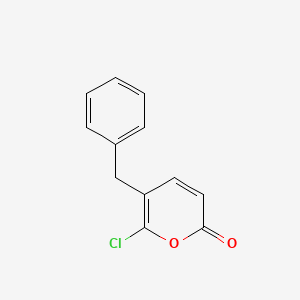
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
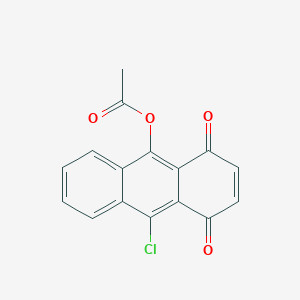

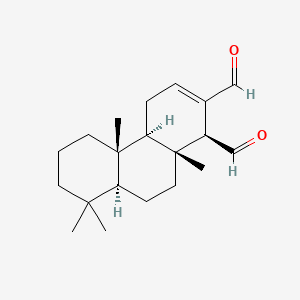
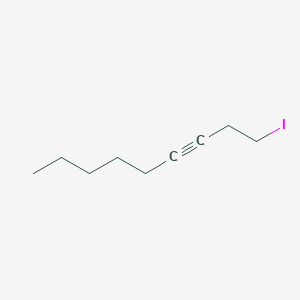

![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)

